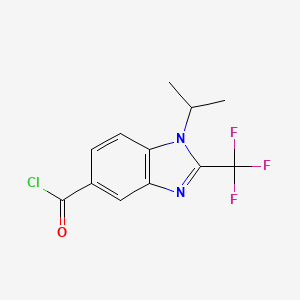

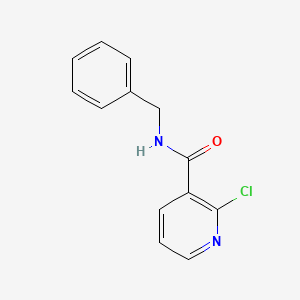

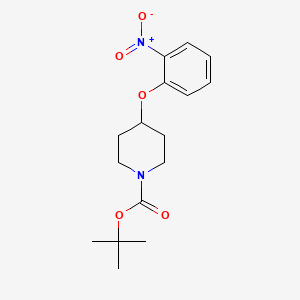

![molecular formula C9H15ClN2O B1306241 1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole CAS No. 108223-78-5](/img/structure/B1306241.png)

1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole" is a pyrazole derivative, a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazoles are known for their diverse applications, including their use in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The papers provided focus on various pyrazole derivatives and their synthesis, crystal structures, and potential applications.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions, as seen in the efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates. These compounds were synthesized using ultrasound irradiation, which significantly reduced reaction times and yielded products in 71-92% yields . Another example is the synthesis of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an intermediate for the pesticide chlorantraniliprole, using 2,3-dichloropyridine as a starting material . Additionally, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacted with substituted hydrazines to give mixtures of regioisomeric pyrazoles, with conditions found for selective formation of specific isomers .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed by X-ray single crystal diffraction. For instance, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined, revealing dihedral angles between the pyrazole ring and adjacent benzene rings . Similarly, the crystal and molecular structure of 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile was analyzed, showing intermolecular interactions that stabilize the crystal structure . The molecular structure of 3-méthoxycarbonyl-5-éthoxycarbonyl-1-(2,2,2-trichloro-1-éthoxycarbonylaminoéthyl)pyrazole was also described, including intramolecular hydrogen bonding and dimer formation .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be influenced by their substituents. For example, the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with hydrazines led to mixtures of regioisomeric pyrazoles, indicating that the substituents on the pyrazole ring can direct the outcome of the reaction . The papers provided do not detail specific reactions for "1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole," but the general reactivity patterns of similar compounds suggest that nucleophilic substitution reactions or further cycloadditions could be possible.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structures. The presence of different substituents can affect properties such as solubility, melting point, and stability. The crystal packing in these compounds is often stabilized by weak intermolecular interactions, such as hydrogen bonding, which can also influence their physical properties . The papers provided do not offer specific data on the physical and chemical properties of "1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole," but similar compounds exhibit properties that make them suitable for use in various chemical applications, including as intermediates in the synthesis of more complex molecules.

Mécanisme D'action

Target of Action

Similar compounds are often used in the preparation of ethylene glycol-based amino acids and polymers for direct and amplified dna detection .

Biochemical Pathways

Given its potential use in the preparation of ethylene glycol-based amino acids and polymers, it may be involved in the biochemical pathways related to dna detection .

Result of Action

Given its potential use in the preparation of ethylene glycol-based amino acids and polymers, it may have a role in facilitating direct and amplified dna detection .

Propriétés

IUPAC Name |

1-[2-(2-chloroethoxy)ethyl]-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClN2O/c1-8-7-9(2)12(11-8)4-6-13-5-3-10/h7H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBUUPGQRUXOKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCOCCCl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

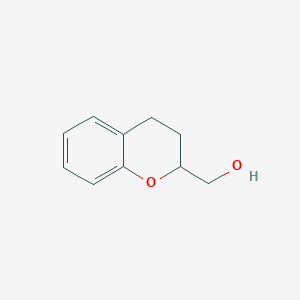

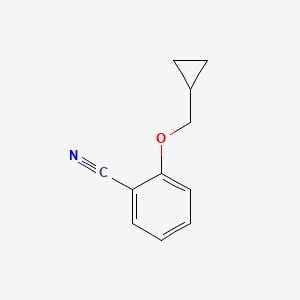

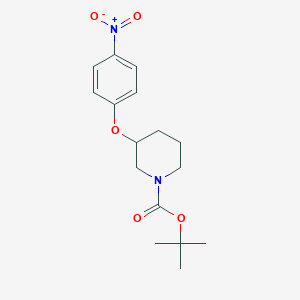

![tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1306161.png)

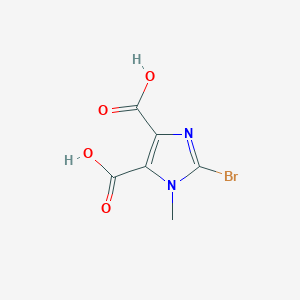

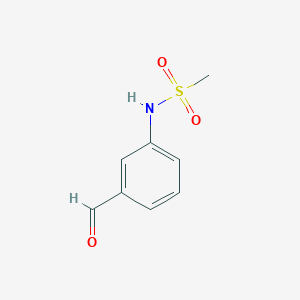

![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B1306168.png)